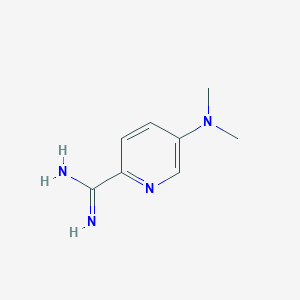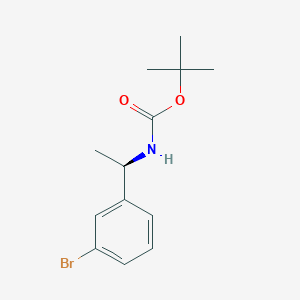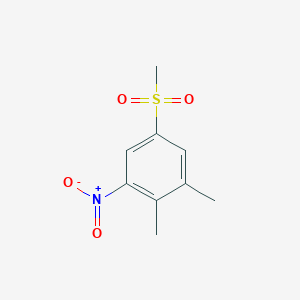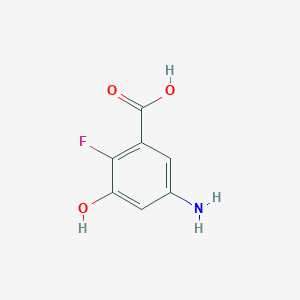![molecular formula C13H15N3O2 B1374450 6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide CAS No. 1354963-26-0](/img/structure/B1374450.png)
6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
“6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1354963-26-0 . It has a molecular weight of 245.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3O2/c1-6(2)11-10-8(12(14)17)5-9(7-3-4-7)15-13(10)18-16-11/h5-7H,3-4H2,1-2H3,(H2,14,17) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other technical documents provided by the manufacturer .Scientific Research Applications
Photophysical Properties
- Study 1: A method for preparing oxazolo-[5,4-b]pyridin-2(1H)-ones, related to the compound , was developed based on the Hoffmann reaction. These compounds, including 4-aryl substituted derivatives, were found to be effective phosphors with high quantum yields, indicating potential applications in photophysical studies (Shatsauskas et al., 2019).
Synthesis and Computational Studies
- Study 2: 6-Amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, a compound with a similar structure, was synthesized and characterized. The compound was also studied for its non-linear optical (NLO) properties and molecular docking, indicating a potential role in the development of novel materials and pharmaceuticals (Jayarajan et al., 2019).
Anticancer Activity
- Study 3: The binding modes of related compounds were explored with the colchicine binding site of tubulin, from molecular docking studies, suggesting potential applications in the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Biological Activity
- Study 4: Heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridine, were synthesized and showed significant antioxidant, antitumor, and antimicrobial activities. These findings suggest potential applications in biomedical research, particularly in the development of biologically active fabrics (Khalifa et al., 2015).
Antimicrobial and Antitumor Properties
- Study 5: Macrocyclic pentaazapyridine and dipeptide pyridine derivatives, starting from compounds similar to the one , showed promising antimicrobial and antitumor properties. This suggests potential applications in the development of new therapeutic agents (Flefel et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-6(2)11-10-8(12(14)17)5-9(7-3-4-7)15-13(10)18-16-11/h5-7H,3-4H2,1-2H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJSPPQQJNLDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)









![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)